(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Description
This compound features a benzo[d]thiazole-6-carboxamide core linked via an imine group to a 3-ethyl-substituted naphtho[2,1-d]thiazole moiety. The naphthothiazole component may improve lipophilicity and π-π stacking, influencing pharmacokinetics and target engagement.
Properties
IUPAC Name |
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS2/c1-2-24-17-10-8-13-5-3-4-6-15(13)19(17)27-21(24)23-20(25)14-7-9-16-18(11-14)26-12-22-16/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQVITOXLCHUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key Observations :
- Substituents like nitro (6d ) or acetamido (compound in ) groups influence electronic properties and solubility. The target compound’s ethyl group may balance lipophilicity and metabolic stability.
- Molecular weights of analogs vary significantly; the naphthothiazole-containing target likely has a higher molecular weight than simpler benzothiazoles (e.g., 382.46 in vs. ~500–800 for the target).
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